molecular formula C22H47N2O5P B13762926 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate CAS No. 68444-19-9

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate

Cat. No.: B13762926
CAS No.: 68444-19-9
M. Wt: 450.6 g/mol
InChI Key: HMRPOFXYUBTFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is an organic compound that features both amine and alcohol substituents It is known for its unique chemical structure, which includes a long heptadecyl chain and an imidazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate typically involves the reaction of heptadecylamine with ethylene oxide to form 2-heptadecyl-1-(2-hydroxyethyl)imidazoline. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate involves its interaction with biological membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. The imidazolium ring can interact with various molecular targets, including proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
  • 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
  • 2-Heptadecyl-1,1-bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium

Uniqueness

Compared to similar compounds, 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is unique due to its phosphate group, which can enhance its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial .

Properties

CAS No.

68444-19-9

Molecular Formula

C22H47N2O5P

Molecular Weight

450.6 g/mol

IUPAC Name

dihydrogen phosphate;2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethanol

InChI

InChI=1S/C22H44N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-5(2,3)4/h25H,2-21H2,1H3;(H3,1,2,3,4)

InChI Key

HMRPOFXYUBTFNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CCO.OP(=O)(O)[O-]

Related CAS

68134-14-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.